Cupric ammonium carbonate

Description

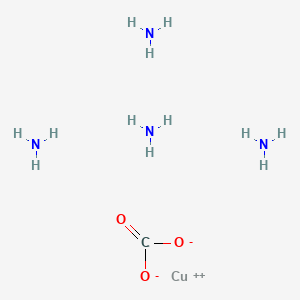

Structure

2D Structure

Properties

CAS No. |

53231-49-5 |

|---|---|

Molecular Formula |

CH12CuN4O3 |

Molecular Weight |

191.68 g/mol |

IUPAC Name |

copper;azane;carbonate |

InChI |

InChI=1S/CH2O3.Cu.4H3N/c2-1(3)4;;;;;/h(H2,2,3,4);;4*1H3/q;+2;;;;/p-2 |

InChI Key |

AJDQRXZZJBZOPW-UHFFFAOYSA-L |

Canonical SMILES |

C(=O)([O-])[O-].N.N.N.N.[Cu+2] |

Origin of Product |

United States |

Advanced Reaction Mechanisms and Chemical Transformations Involving Cupric Ammonium Carbonate

Solution Chemistry and Complexation Dynamics in Ammoniacal Systems

The solution chemistry of cupric ammonium (B1175870) carbonate is fundamentally governed by the dynamic interplay between copper(II) ions, ammonia (B1221849), and carbonate species. This intricate system involves a series of complexation and redox equilibria that dictate the solubility and reactivity of copper.

In aqueous ammoniacal solutions, the copper(II) ion, typically present as the hexaaquacopper(II) ion, [Cu(H₂O)₆]²⁺, undergoes a series of ligand exchange reactions where water molecules are displaced by ammonia molecules. chemguide.co.uk This stepwise formation of copper-ammine complexes is a hallmark of this system. The most prominent of these is the tetraamminecopper(II) complex, [Cu(NH₃)₄]²⁺, which imparts a characteristic deep blue color to the solution. sciencemadness.org

The formation of [Cu(NH₃)₄]²⁺ occurs in a sequential manner, with each step characterized by a specific stability constant (K). These constants quantify the equilibrium of each successive replacement of a water molecule by an ammonia molecule. chemguide.co.ukdoubtnut.com

[Cu(H₂O)₆]²⁺(aq) + 4NH₃(aq) ⇌ [Cu(NH₃)₄(H₂O)₂]²⁺(aq) + 4H₂O(l) chemguide.co.uk

Below is a table summarizing the stepwise formation constants for the copper(II)-ammonia system.

| Equilibrium Reaction | Stepwise Stability Constant (K) | Log K |

| [Cu(H₂O)₆]²⁺ + NH₃ ⇌ [Cu(NH₃)(H₂O)₅]²⁺ + H₂O | K₁ = 10⁴ | 4.0 |

| [Cu(NH₃)(H₂O)₅]²⁺ + NH₃ ⇌ [Cu(NH₃)₂(H₂O)₄]²⁺ + H₂O | K₂ = 1.58 × 10³ | 3.2 |

| [Cu(NH₃)₂(H₂O)₄]²⁺ + NH₃ ⇌ [Cu(NH₃)₃(H₂O)₃]²⁺ + H₂O | K₃ = 5 × 10² | 2.7 |

| [Cu(NH₃)₃(H₂O)₃]²⁺ + NH₃ ⇌ [Cu(NH₃)₄(H₂O)₂]²⁺ + H₂O | K₄ = 10² | 2.0 |

| Overall: [Cu(H₂O)₆]²⁺ + 4NH₃ ⇌ [Cu(NH₃)₄(H₂O)₂]²⁺ + 4H₂O | β₄ = K₁×K₂×K₃×K₄ = 7.9 × 10¹² | 13.1 |

Data compiled from multiple sources. chemguide.co.ukdoubtnut.com

The ammonia-carbonate system can also support the redox chemistry of copper, involving both Cu(I) and Cu(II) species. The stability of these oxidation states is influenced by the presence of ammonia and carbonate ions. In these solutions, the Cu(II) state is generally more stable. However, under certain conditions, particularly in the presence of reducing agents, Cu(II) can be reduced to Cu(I).

The cuprous ion (Cu⁺) also forms stable complexes with ammonia, most notably the linear diaminecopper(I) complex, [Cu(NH₃)₂]⁺. The relative stability of the Cu(I) and Cu(II) ammine complexes is a key factor in the redox potential of the Cu(II)/Cu(I) couple in this medium. The standard reduction potential for the conversion of [Cu(NH₃)₄]²⁺ to [Cu(NH₃)₂]⁺ is influenced by the ammonia concentration.

The presence of carbonate ions can further modulate this redox chemistry through the formation of mixed ligand complexes or by influencing the pH of the solution, which in turn affects the ammonia-water equilibrium.

The carbonate ion, in particular, can form complexes with copper(II), such as [Cu(CO₃)]⁰ and [Cu(CO₃)₂]²⁻. In an ammonia-carbonate solution, a complex equilibrium exists between the formation of copper-ammine complexes and copper-carbonate complexes. The predominant species will depend on the relative concentrations of ammonia and carbonate, as well as the pH of the solution.

Furthermore, the presence of these anionic ligands can influence the dissociation constant of ammonia (NH₃) in the aqueous solution. The equilibrium between ammonia and the ammonium ion (NH₄⁺) is pH-dependent. The buffering capacity provided by the carbonate/bicarbonate system can help maintain a pH range that favors the existence of free ammonia, which is essential for the formation of the stable copper-ammine complexes that enhance copper solubility.

Heterogeneous Reactions and Dissolution Kinetics

Cupric ammonium carbonate solutions are effective leaching agents for various copper-containing materials. The dissolution process involves heterogeneous reactions at the solid-liquid interface, where the kinetics are influenced by factors such as the composition of the solution, temperature, and the nature of the solid material.

2Cu(s) + 8NH₃(aq) + O₂(g) + 2H₂O(l) → 2[Cu(NH₃)₄]²⁺(aq) + 4OH⁻(aq)

Similarly, for the dissolution of cuprous oxide (Cu₂O):

Cu₂O(s) + 8NH₃(aq) + ½O₂(g) + H₂O(l) → 2[Cu(NH₃)₄]²⁺(aq) + 2OH⁻(aq)

The kinetics of these dissolution processes are complex and can be influenced by several factors, including:

Oxygen partial pressure: Higher oxygen concentrations generally lead to faster dissolution rates.

Ammonia concentration: The rate increases with ammonia concentration up to a certain point, beyond which it may become independent of the ammonia level.

Temperature: Increased temperature typically enhances the reaction rate.

Stirring rate: Agitation improves the transport of reactants to the solid surface and products away from it, thus increasing the dissolution rate.

Ammoniacal carbonate solutions can also be employed for the leaching of copper from various minerals. The dissolution mechanisms vary depending on the mineral's composition and crystal structure.

Malachite: This copper carbonate hydroxide (B78521) mineral, Cu₂(OH)₂CO₃, dissolves readily in ammoniacal solutions. The dissolution is primarily an acid-base reaction where the carbonate and hydroxide components of the mineral react with the ammonium ions in solution, leading to the release of Cu²⁺ ions which are then complexed by ammonia.

Cu₂(OH)₂CO₃(s) + 8NH₃(aq) → 2[Cu(NH₃)₄]²⁺(aq) + 2OH⁻(aq) + CO₃²⁻(aq)

Chalcopyrite: The leaching of chalcopyrite (CuFeS₂), a common copper sulfide (B99878) mineral, in ammoniacal carbonate solutions is a more complex oxidative process. The dissolution involves the oxidation of both copper and iron, as well as the sulfur component of the mineral. The reactions are generally slower than for oxide or carbonate minerals and often require elevated temperatures and pressures to achieve reasonable extraction rates. The iron in the mineral typically precipitates as iron(III) hydroxide.

The effectiveness of the leaching process for different minerals is highly dependent on the specific conditions of the ammoniacal carbonate system.

Passivation Phenomena of Associated Metals (e.g., Iron, Nickel) in Copper(II)-Containing Ammoniacal Solutions

In hydrometallurgical processes that utilize copper(II)-containing ammoniacal solutions, such as the Caron process for nickel and cobalt recovery from laterite ores, the behavior of associated metals like iron and nickel is critical. murdoch.edu.au The presence of this compound in these solutions can lead to the passivation of these metals, which is the formation of a non-reactive surface layer that inhibits further dissolution.

Studies have shown that millimolar amounts of copper(II) ions in ammoniacal solutions can induce the spontaneous formation of a stable passive layer on metallic iron as well as on iron-nickel alloys. murdoch.edu.auresearchgate.net This passivation occurs under conditions where the metals would typically remain in a state of active dissolution. researchgate.net The phenomenon is observed even in the absence of dissolved oxygen and becomes more pronounced at higher copper concentrations and lower concentrations of ammonia-ammonium bicarbonate. murdoch.edu.auresearchgate.net

The mechanism proposed for this passivation involves the initial cementation (deposition) of copper onto the surface of the actively dissolving iron. murdoch.edu.au This is followed by the re-dissolution of the deposited copper. This sequence of deposition and re-dissolution is believed to create favorable conditions on the iron surface for the formation of a stable passive layer. murdoch.edu.au The passivation of iron is a significant factor that can limit the efficiency of processes like the Caron process, as it can hinder the extraction of valuable metals like nickel and cobalt from iron-rich alloys. murdoch.edu.au

Similarly, evidence for the passivation of nickel has been observed in ammoniacal carbonate solutions. saimm.co.za Studies on the dissolution of copper-nickel alloys have found that passivation occurs with nickel and with alloys containing more than 50 percent nickel. saimm.co.za The rate of oxidation for both copper and nickel in these solutions is primarily controlled by the diffusion of copper(II) ions to the metal surface. saimm.co.za The addition of nickel to copper alloys, particularly at levels of 10 percent or more, significantly improves the formation of tenacious and protective corrosion films, enhancing resistance to ammonia attack. nickelinstitute.org While nickel and cobalt do exhibit passivation, it occurs at higher potentials than that observed for iron. researchgate.net

Table 1: Factors Influencing Passivation of Iron in Ammoniacal Copper(II) Solutions

| Factor | Influence on Passivation | Reference |

|---|---|---|

| Copper(II) Ion Concentration | Higher concentration promotes passivation | murdoch.edu.auresearchgate.net |

| Ammonia-Ammonium Bicarbonate Concentration | Lower concentration promotes passivation | murdoch.edu.auresearchgate.net |

| Dissolved Oxygen | Passivation occurs regardless of its presence | murdoch.edu.auresearchgate.net |

| Mechanism | Promoted by copper cementation and re-dissolution | murdoch.edu.au |

Thermal Decomposition Pathways and Products

The thermal decomposition of this compound involves the breakdown of the complex into simpler, more stable compounds. While detailed studies on the specific decomposition pathway of pure this compound are not extensively documented, the process can be inferred from the behavior of its constituent components and related compounds. The primary products are typically copper(II) oxide, ammonia, carbon dioxide, and water.

Ammonium carbonate, when heated, decomposes into ammonia, carbon dioxide, and water vapor. youtube.com (NH₄)₂CO₃(s) → 2NH₃(g) + CO₂(g) + H₂O(g)

Basic copper carbonate decomposes upon heating to yield copper(II) oxide and carbon dioxide. rsc.org CuCO₃(s) → CuO(s) + CO₂(g)

For this compound, the decomposition is expected to proceed in stages. Initially, ammonia and water are likely lost. Studies on the thermal decomposition of mixtures containing copper(II) oxide and ammonium nitrate (B79036) (AN) provide insights into the behavior of copper-ammine complexes at elevated temperatures. jes.or.jpresearchgate.net In those systems, the formation and subsequent exothermic decomposition of copper(II)-amine complexes are observed. jes.or.jpresearchgate.net A similar process is expected for this compound, where the copper-ammine complex breaks down. The remaining copper carbonate then decomposes to copper(II) oxide.

Thermogravimetric analysis of copper carbonate has shown that the decomposition can occur in multiple steps between 150°C and 350°C, involving the simultaneous loss of water and carbon dioxide. researchgate.net The final solid product of the thermal decomposition of this compound is typically the black solid, copper(II) oxide. jes.or.jp

Table 2: Expected Products from Thermal Decomposition

| Reactant | Gaseous Products | Solid Residue |

|---|---|---|

| This compound | Ammonia (NH₃), Carbon Dioxide (CO₂), Water (H₂O) | Copper(II) Oxide (CuO) |

Applications in Chemical Processing and Resource Recovery Research Perspectives

Hydrometallurgical Extraction of Non-Ferrous Metals

Hydrometallurgy, a field focused on the aqueous chemistry of metals, extensively utilizes ammoniacal solutions, including cupric ammonium (B1175870) carbonate, for the extraction of valuable metals from ores and waste materials.

The Ammonia (B1221849)/Ammonium Carbonate (AAC) process is a well-established hydrometallurgical technique for the selective leaching of copper, nickel, and zinc from various sources. researchgate.netresearchgate.net This process is particularly advantageous when dealing with ores that have a high carbonate content, as acidic leaching methods would lead to excessive acid consumption. researchgate.netjournalssystem.com In the AAC process, an aqueous solution containing ammonia and ammonium carbonate is used as the lixiviant (leaching agent). researchgate.netmdpi.com

The chemistry of the AAC process involves the formation of stable, soluble metal-ammine complexes. For instance, copper is complexed as cupric tetrammine ([Cu(NH₃)₄]²⁺), which allows for its dissolution and subsequent separation from the ore matrix. nih.govfrontiersin.org Similarly, nickel and zinc form analogous soluble ammine complexes. researchgate.netdnu.dp.ua The selectivity of the process is a key advantage, as iron, a common impurity, hydrolyzes and precipitates as an insoluble hydrated iron oxide, effectively removing it from the pregnant leach solution. researchgate.net

Cupric ammonium carbonate solutions are effectively employed in the recovery of copper from various secondary sources, such as scrap metal and industrial wastes. This application is crucial for resource conservation and waste valorization. The process leverages the reaction between this compound and metallic copper to form cuprous ammonium carbonate, thereby dissolving the copper. 911metallurgist.com

The leaching of copper from sources like automobile starters, generators, and alternators using ammoniacal solutions has been investigated. 911metallurgist.com The process is also applied to recover copper from incinerated municipal waste ash, which can be a significant source of the metal. mdpi.com In these applications, the cupric ion (Cu²⁺) in the solution acts as an oxidizing agent to dissolve metallic copper (Cu⁰). researchgate.net911metallurgist.com The presence of an oxidizing agent, such as atmospheric oxygen, is necessary to re-oxidize the resulting cuprous ions (Cu⁺) back to cupric ions, thus regenerating the lixiviant and allowing the leaching process to continue. 911metallurgist.com

Research has shown that the concentration of cupric copper in the leaching solution is a critical parameter; a concentration of at least 30 grams per liter is recommended for optimal copper dissolution rates. 911metallurgist.com The process is also effective for treating copper-containing wastewater sludge, where an ammonia/ammonium carbonate medium is used to purify the leachate and ultimately recover cupric oxide. researchgate.net

Electrochemical Processes for Copper Recovery and Refinement

Electrochemical methods offer a direct route for recovering high-purity copper from ammoniacal solutions, including those containing this compound. These processes are often explored as alternatives to traditional solvent extraction and electrowinning circuits.

Electro-electrodialysis (EED) is an innovative technology that utilizes ion exchange membranes to concentrate and recover metals from dilute solutions. nih.gov This process is particularly relevant for the direct recovery of copper from the pregnant leach solutions generated during ammoniacal leaching, bypassing the need for a solvent extraction step. frontiersin.orgresearchgate.net In the EED process, a continuous electric field is applied across a cell containing cation and anion exchange membranes, which separate the anolyte and catholyte compartments. nih.gov

The ammoniacal copper complex, typically cupric tetrammine ([Cu(NH₃)₄]²⁺), is present in the catholyte. nih.gov Under the influence of the electric field, copper ions migrate towards the cathode, where they are reduced and deposited as metallic copper. google.com A key advantage of using ion exchange membranes is the prevention of the destruction of the ammonia/ammonium complexing agent, allowing for its reuse in the leaching stage. nih.govfrontiersin.org Research has demonstrated the feasibility of copper electrowinning from dilute ammoniacal solutions at high current densities. nih.gov

Table 1: Effect of Current Density on Current Efficiency in Electro-Electrodialysis of Copper from Ammoniacal Solutions

| Current Density (A/m²) | Current Efficiency (%) |

| 200 | ~30 |

| 300 | ~50 |

| 400 | ~60 |

| 500 | ~70 |

Data synthesized from experimental findings demonstrating an increase in current efficiency with increasing current density for a 0.05 mol dm⁻³ copper solution. nih.govfrontiersin.org

The efficiency and quality of copper electrowinning from ammoniacal solutions are highly dependent on the composition of the electrolyte, particularly the ratio of cuprous (Cu⁺) to cupric (Cu²⁺) species. mdpi.comrepec.org The presence of Cu(I) is beneficial as it can enhance current efficiency. researchgate.net The stability and relative concentrations of these copper species are influenced by factors such as pH and the concentrations of ammonia and ammonium salts in the electrolyte. mdpi.comrepec.org

Pourbaix diagrams for the Cu-N-S system show that Cu(I) exists as Cu(NH₃)₂⁺, while Cu(II) is present as Cu(NH₃)₄²⁺ and Cu(NH₃)₅²⁺, depending on the electrochemical potential (Eh) and pH. repec.org Studies have focused on optimizing the electrolyte composition to maximize the Cu(I):Cu(II) ratio. It has been found that higher pH values (around 10.05) favor a higher ratio due to the increased solubility of copper. mdpi.comrepec.org

Table 2: Influence of pH on the Maximum Cu(I):Cu(II) Ratio in a Copper-Ammonia-Sulfate Electrolyte

| pH Condition | Maximum Cu(I):Cu(II) Ratio |

| Low pH | 0.91 |

| High pH | 15.11 |

Data from a study on optimizing electrolyte composition, highlighting the significant impact of pH on the ratio of copper species. mdpi.comrepec.org

By carefully controlling the electrolyte chemistry, it is possible to achieve a more efficient electrowinning process, leading to higher-quality copper deposits.

Chemical Applications in Agriculture and Wood Preservation (Mechanisms of Action)

This compound also finds applications as a fungicide in agriculture and as a wood preservative, where its biocidal properties are utilized. herts.ac.ukgoogle.com

In agricultural applications, it acts as a protectant fungicide, inhibiting the germination of fungal spores and preventing them from infecting plant tissues. herts.ac.uk The copper ions are the active component responsible for this fungicidal activity.

As a wood preservative, this compound, often in combination with other compounds like quaternary ammonium salts (in ACQ formulations), protects wood from decay fungi and wood-boring insects. cobalt-nickel.netsinobiochemistry.com The mechanism of action involves the penetration of the copper compounds into the wood structure. cobalt-nickel.net Once inside the wood, the copper reacts with wood components to form insoluble complexes, which "fix" the copper within the wood, making it resistant to leaching. cobalt-nickel.netwoodpreservation.ca These copper complexes disrupt the enzyme systems of fungi and insects, thereby preventing wood degradation. sinobiochemistry.com The fixation process is influenced by factors such as the ammonia concentration in the treating solution and the post-treatment drying conditions. woodpreservation.ca

Fungicidal Action via Copper Ion Release in Crop Protection

The fungicidal efficacy of this compound is primarily attributed to the release of copper ions (Cu²⁺) in the presence of water. wikipedia.org When applied to plant surfaces, the compound slowly dissolves, making copper ions available to interfere with fungal pathogens. wikipedia.orgtib-chemicals.com This mode of action is classified as a multi-site inhibitor, meaning the copper ions disrupt numerous metabolic pathways within the fungal cell, making the development of resistance highly unlikely. cosaco.com

The released cupric ions are the active agent, functioning as a protectant by inhibiting fungal spore germination and preventing the pathogen from entering the host plant's tissues. wikipedia.orgherts.ac.uk The mechanism of toxicity involves the copper ions binding to various functional groups within the fungal cell, including sulfhydryl, hydroxyl, imidazole, and phosphate groups. wikipedia.org This binding denatures proteins and enzymes, disrupts energy transport, interferes with nucleic acids, and compromises cell membrane integrity, ultimately leading to cell death. wikipedia.orgresearchgate.net As a contact fungicide, its effectiveness relies on its presence on the leaf surface before a fungal spore begins to germinate; it does not have post-infection activity once the pathogen has entered the host tissue. wikipedia.org

This compound is utilized in the protection of various crops, particularly those with a high copper tolerance or requirement, such as wheat, barley, and oats. researchandmarkets.com The controlled release of copper ions is crucial, as excessive concentrations can be phytotoxic to the host plant. wikipedia.org

Fungicidal Action of Copper Ions (Cu²⁺)

| Target in Fungal Cell | Effect of Cu²⁺ Binding | Overall Consequence |

| Proteins & Enzymes | Denaturation and inactivation due to binding with sulfhydryl, hydroxyl, and other groups. wikipedia.org | Disruption of essential metabolic processes. wikipedia.org |

| Cell Membrane | Alteration of membrane integrity. wikipedia.org | Loss of cellular contents and cell death. |

| Nucleic Acids | Interaction with genetic material. wikipedia.org | Interference with replication and transcription. |

| Energy Transport Systems | Disruption of electron transport chains. wikipedia.org | Failure of cellular energy production. |

Chemical Mechanisms in Wood Treatment

In wood preservation, this compound is a key component of preservative systems known as Alkaline Copper Quaternary (ACQ). wikipedia.org The chemical mechanism involves the impregnation of wood with a water-based solution containing a soluble copper-ammonia complex. wikipedia.orgwoodpreservation.ca The ammonia acts as a carrier, facilitating the penetration of the copper into the wood structure, particularly into difficult-to-treat wood species. wikipedia.org

Once the solution has penetrated the wood, the "fixation" process begins. This process immobilizes the copper within the wood, rendering it resistant to leaching. woodpreservation.cacobalt-nickel.net The fixation is driven by several chemical reactions:

pH Change: The alkaline treating solution reacts with the naturally acidic components of wood, such as phenolic and carboxylic acid functional groups, causing a drop in pH. woodpreservation.ca

Complex Destabilization: The decrease in pH and the evaporation of ammonia from the wood surface destabilize the soluble copper-ammonia complex. woodpreservation.ca

Reaction with Wood Components: The released copper ions then react with and bind to components of the wood cell wall, such as lignin (B12514952), cellulose (B213188), and hemicellulose. wikipedia.orgwoodpreservation.ca This forms stable, water-insoluble copper-lignin and copper-cellulose complexes. wikipedia.orgwoodpreservation.ca Research suggests the formation of stable copper-ammonia-wood complexes, with evidence of Cu-N bonding, indicating that ammonia can be part of the final fixed complex. woodpreservation.ca

Precipitation: As the ammonia evaporates and the pH lowers, insoluble copper compounds, such as basic copper carbonate, can also precipitate within the wood's cellular structure. woodpreservation.cacobalt-nickel.net

This fixation process ensures the long-term presence of copper within the wood, where it acts as a primary fungicide and bactericide, protecting the wood from decay-causing organisms. wikipedia.orgcobalt-nickel.net The resistance of the fixed copper to leaching improves with higher concentrations of ammonia in the initial treating solution. woodpreservation.ca

Analytical Chemistry Methodologies for Characterization and Quantification

Spectroscopic and Diffraction Techniques for Material Characterization

Spectroscopic and diffraction methods are indispensable for a fundamental understanding of cupric ammonium (B1175870) carbonate's physical and chemical properties, from its crystal lattice to its surface morphology and chemical bonding.

X-ray Diffraction (XRD) is a primary technique for investigating the crystalline nature of materials. americanpharmaceuticalreview.com It operates by directing X-rays onto a sample and measuring the scattering pattern, which is dependent on the arrangement of atoms within the crystal lattice. The resulting diffraction pattern serves as a unique fingerprint for a specific crystalline phase.

For cupric ammonium carbonate, XRD is employed to:

Identify Crystalline Phases: The technique can confirm the presence of the specific this compound double salt structure, distinguishing it from potential precursors like copper carbonate or other related phases. nih.govresearchgate.net The diffraction peaks in an XRD pattern are compared with standard reference patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS) for positive identification. hrpub.org

Determine Crystallinity: The sharpness and intensity of the diffraction peaks provide insight into the degree of crystallinity. Sharp, well-defined peaks indicate a highly crystalline material, while broad halos suggest the presence of amorphous (non-crystalline) content. americanpharmaceuticalreview.comresearchgate.net

Analyze Phase Transitions: In-situ XRD, where patterns are collected as the sample is heated, can be used to study the thermal stability of this compound and identify the crystalline phases that form upon decomposition. researchgate.netmdpi.com For instance, studies on similar metal ammonium carbonate salts have shown transformations into metal oxides at elevated temperatures. researchgate.net

Table 1: Example of XRD Data Interpretation for a Crystalline Compound

| 2θ Angle (degrees) | d-spacing (Å) | Miller Indices (hkl) | Phase Identification |

|---|---|---|---|

| 25.4 | 3.50 | (110) | Example Phase A |

| 36.1 | 2.48 | (111) | Example Phase A |

| 42.3 | 2.13 | (200) | Example Phase A |

This table is illustrative. Actual data for this compound would be obtained from experimental analysis.

Electron microscopy techniques are crucial for visualizing the physical characteristics of materials at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface topography. nanoscience.com A focused beam of electrons scans the surface, and the resulting interactions generate signals that are used to create an image. For this compound, SEM is used to determine:

Morphology: It reveals the shape of the particles, which could be spherical, rod-like, or irregular aggregates. researchgate.net

Particle Size Distribution: By analyzing images of a large number of particles, a statistical distribution of their sizes can be determined. researchgate.netnanoscience.com Studies on related copper carbonate materials have shown particles ranging from the nanometer to the micrometer scale. researchgate.net

Surface Texture: SEM can show if particles are smooth, porous, or composed of smaller, compacted superfine particles. researchgate.net

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM, allowing for the visualization of a material's internal structure. nist.gov A broad beam of electrons is passed through an ultra-thin sample, and the transmitted electrons are used to form an image. TEM analysis of this compound can provide information on:

Internal Morphology: It can reveal internal features, such as the presence of a core-shell structure or internal porosity.

Crystallinity and Lattice Structure: High-resolution TEM (HR-TEM) can directly image the atomic lattice of a crystalline material, providing further confirmation of the crystal structure identified by XRD. nist.gov

Particle Size Measurement: TEM is a primary technique for accurately measuring the size of nanoparticles. nih.gov

Table 2: Comparison of SEM and TEM for Particle Characterization

| Feature | Scanning Electron Microscopy (SEM) | Transmission Electron Microscopy (TEM) |

|---|---|---|

| Principle | Scans surface with a focused electron beam | Passes an electron beam through a thin sample |

| Primary Information | Surface topography, morphology, particle size | Internal structure, morphology, particle size, crystallinity |

| Resolution | High (typically nanometers) | Very High (can be sub-nanometer) |

| Sample Preparation | Relatively simple, sample is coated with a conductive layer | Complex, requires ultra-thin sectioning of the sample |

| Application | Characterizing the shape and size distribution of particle aggregates | Analyzing the size of primary nanoparticles and viewing crystal lattice |

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top few nanometers of a material's surface. carleton.edu The sample is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these electrons is measured, which is characteristic of the element and its chemical (oxidation) state.

For this compound, XPS is used to:

Determine Surface Elemental Composition: XPS survey scans can identify all elements present on the surface (except H and He), such as copper (Cu), carbon (C), nitrogen (N), and oxygen (O), and provide semi-quantitative atomic concentrations. carleton.edu

Identify Chemical and Oxidation States: High-resolution scans of specific elemental peaks reveal small shifts in binding energy that correspond to different chemical environments. researchgate.net For example, analysis of the Cu 2p peak can confirm the +2 oxidation state of copper. researchgate.netresearchgate.net Similarly, the N 1s peak can provide information about the ammonium species, and the C 1s and O 1s peaks can characterize the carbonate group. researchgate.net

Table 3: Representative Binding Energies for Elements in this compound

| Element | XPS Peak | Typical Binding Energy (eV) | Inferred Chemical State |

|---|---|---|---|

| Copper | Cu 2p₃/₂ | ~934-935 | Cu(II) |

| Oxygen | O 1s | ~531-532 | Carbonate (CO₃²⁻) |

| Nitrogen | N 1s | ~401-402 | Ammonium (NH₄⁺) / Ammine (NH₃) |

Note: These are approximate values and can vary based on the specific chemical environment and instrument calibration.

Fourier Transform Infrared Spectroscopy (FTIR) is a technique used to identify functional groups and characterize chemical bonds within a molecule. thermofisher.com It works by passing infrared radiation through a sample and measuring which wavelengths of light are absorbed. The absorption patterns correspond to the vibrational frequencies of the chemical bonds present.

In the analysis of this compound, FTIR is essential for:

Confirming Functional Groups: The FTIR spectrum provides direct evidence for the presence of key functional groups. The carbonate ion (CO₃²⁻) exhibits characteristic strong absorption bands, while the ammonium ion (NH₄⁺) or coordinated ammonia (B1221849) (NH₃) also shows distinct absorption peaks related to N-H stretching and bending vibrations. researchgate.net

Structural Information: The position and shape of the carbonate absorption bands can offer clues about its coordination environment and the crystal structure. spectroscopyonline.comnih.gov

Monitoring Reactions: FTIR can be used to track the formation of this compound from its precursors or to study its decomposition, by observing the appearance or disappearance of characteristic absorption bands of reactants, intermediates, and products. researchgate.net

Table 4: Key FTIR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Associated Functional Group |

|---|---|---|

| ~3350-3000 | N-H stretching | Ammonium (NH₄⁺) / Ammine (NH₃) |

| ~1600-1300 | C-O stretching | Carbonate (CO₃²⁻) |

| ~1400 | N-H bending | Ammonium (NH₄⁺) / Ammine (NH₃) |

These ranges are typical and the exact peak positions can be influenced by the material's solid-state structure.

Chemical Analysis and Quantification

While spectroscopic techniques characterize the chemical structure, quantitative methods are needed to determine the precise elemental composition.

Inductively Coupled Plasma (ICP) is a powerful technique for highly accurate elemental analysis. ohsu.edu It is typically coupled with either an optical emission spectrometer (ICP-OES) or a mass spectrometer (ICP-MS). The sample, usually in a liquid form after acid digestion, is introduced into a high-temperature argon plasma, which atomizes and ionizes the elements. ohsu.eduyoutube.com

ICP-OES measures the characteristic wavelengths of light emitted by the excited atoms and ions in the plasma to identify and quantify the elements present.

ICP-MS separates the ions based on their mass-to-charge ratio, allowing for extremely low detection limits and isotopic analysis. wikipedia.org

For this compound, ICP analysis is the definitive method to:

Quantify Copper Content: It provides a precise measurement of the mass percentage of copper in a sample.

Detect Trace Metal Impurities: Due to its high sensitivity, ICP-MS is ideal for identifying and quantifying any trace metallic impurities that may be present in the compound. wikipedia.orgresearchgate.net This is critical for assessing the purity of the material.

The sample must first be completely dissolved, typically using nitric acid, to create a solution suitable for introduction into the plasma. ohsu.edu

Table 5: Application of ICP to this compound Analysis

| Analytical Task | Preferred Technique | Information Obtained |

|---|---|---|

| Determination of major element (Cu) concentration | ICP-OES or ICP-MS | Precise weight percentage of copper |

Qualitative and Quantitative Analysis in Solution

The analysis of this compound in solution primarily involves the characterization and quantification of the tetraamminecopper(II) complex ion, [Cu(NH₃)₄]²⁺, which imparts a characteristic deep blue color to the solution.

Qualitative analysis leverages this distinct color formation. The addition of excess aqueous ammonia to a solution containing copper(II) ions results in the formation of the intensely blue tetraamminecopper(II) complex. cuni.cz This reaction serves as a highly recognizable qualitative test for the presence of Cu²⁺ ions. cuni.czgaacademy.org Initially, adding ammonia dropwise may precipitate light blue copper(II) hydroxide (B78521), but this precipitate dissolves in excess ammonia to form the soluble, dark blue complex ion. cuni.cz The deep blue color is a clear indicator that copper is present in the solution. gaacademy.org

For quantitative analysis, spectrophotometry is a widely used and effective method. scribd.com This technique relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. The tetraamminecopper(II) complex has a maximum absorbance at a specific wavelength (λmax), which has been determined to be around 632 nm. scribd.com To quantify the copper concentration, a calibration curve is first established by preparing a series of standard solutions with known copper concentrations, adding an excess of ammonia to each to ensure all copper is converted to the [Cu(NH₃)₄]²⁺ complex. ulm.edu The absorbance of each standard is measured at the λmax. scribd.com The resulting data of absorbance versus concentration is plotted to create a linear calibration curve. scribd.comulm.edu The concentration of an unknown sample can then be determined by measuring its absorbance under the same conditions and interpolating its concentration from the calibration graph. ulm.edu

The precision of this method is demonstrated by a high linearity value (R²) for the calibration curve, often approaching 0.9975, which indicates accurate and precise data. scribd.com

| Standard Solution (mL of Cu(II) stock) | Concentration (Arbitrary Units) | Absorbance at 632 nm |

|---|---|---|

| 2.00 | 100 | 0.091 |

| 4.00 | 200 | 0.182 |

| 6.00 | 300 | 0.281 |

| 8.00 | 400 | 0.372 |

| 10.00 | 500 | 0.491 |

Data based on a representative experiment. scribd.com

Application as Calibration Standards and Reagents in Specific Chemical Tests

Solutions containing the tetraamminecopper(II) ion, formed from this compound or other copper(II) salts in an ammonia solution, are frequently used as calibration standards for quantitative analytical methods like absorption spectroscopy. ulm.edu To ensure accurate quantification of copper in an unknown sample, a series of standard solutions with precisely known concentrations of the copper complex are prepared. scribd.comulm.edu These standards are essential for generating the Beer's Law plot, or calibration curve, which is fundamental for the spectrophotometric determination of copper. ulm.edu The quality and accuracy of these standards, often prepared from high-purity reagents, are crucial for reliable measurements. ntsensors.com

As a reagent, the addition of ammonia to a sample solution is a specific and sensitive chemical test for the qualitative detection of copper(II) ions. gaacademy.org The formation of the vivid blue [Cu(NH₃)₄]²⁺ complex upon adding ammonia serves as a positive confirmation for the presence of copper. cuni.czgaacademy.org This test is effective even for detecting residual amounts of copper ions in a solution. For instance, in experiments involving the precipitation of copper metal from a solution, aliquots can be periodically tested with ammonia. gaacademy.org The persistence of the blue color indicates that copper ions are still present and the precipitation is incomplete. The reaction is considered complete only when the addition of ammonia to a sample of the supernatant no longer produces the characteristic blue color. gaacademy.org This method provides a more accurate endpoint determination compared to simply observing the disappearance of the initial pale blue color of the hydrated copper ion. gaacademy.org

Electrochemical Characterization of Dissolution Processes

The fundamental reactions in this system include the oxidation of copper to Cu(I) and subsequently to Cu(II), which are stabilized in solution as ammine complexes. saimm.co.za The rate of copper dissolution is significantly influenced by several factors, including ammonia concentration, pH, temperature, and the concentration of the oxidant, which is typically Cu(II) itself (as Cu(NH₃)₄²⁺) or dissolved oxygen. saimm.co.za

Electrochemical studies show that the dissolution process is often controlled by the diffusion of reactants to the copper surface. saimm.co.za Potentiodynamic polarization studies can reveal key parameters such as the corrosion potential (Ecorr) and corrosion current density (jcorr), which quantify the rate of the dissolution process under specific conditions. nih.gov

During anodic polarization, the copper surface can undergo several transformations. An initial oxidation peak may be observed, corresponding to the formation of a Cu(I) species, potentially as a passive film of cuprous oxide (Cu₂O). researchgate.net A subsequent oxidation peak can correspond to the formation of Cu(II) species. nih.gov The stability and protectiveness of any surface films formed are highly dependent on the pH of the solution. researchgate.net In ammoniacal solutions, these oxide layers can be dissolved through complexation with ammonia, facilitating further dissolution of the underlying copper. researchgate.net

| Reaction Type | Electrochemical Half-Reaction | Description |

|---|---|---|

| Anodic (Oxidation) | Cu + 2NH₃ ⟶ [Cu(NH₃)₂]⁺ + e⁻ | Formation of cuprous ammine complex. |

| Anodic (Oxidation) | [Cu(NH₃)₂]⁺ + 2NH₃ ⟶ [Cu(NH₃)₄]²⁺ + e⁻ | Oxidation of cuprous to cupric ammine complex. |

| Cathodic (Reduction) | [Cu(NH₃)₄]²⁺ + e⁻ ⟶ [Cu(NH₃)₂]⁺ + 2NH₃ | Reduction of cupric ammine complex. |

| Overall Dissolution | Cu + [Cu(NH₃)₄]²⁺ ⟶ 2[Cu(NH₃)₂]⁺ | Dissolution of copper metal by the cupric complex. saimm.co.za |

Environmental Chemical Fate and Interactions in Natural Systems Research Perspectives

Behavior and Transformation of Copper Ammonium (B1175870) Carbonate in Environmental Compartments

When introduced into the environment, cupric ammonium carbonate dissociates, releasing copper ions (primarily Cu²⁺), ammonium (NH₄⁺), and carbonate (CO₃²⁻) ions. The subsequent fate of these components is governed by a complex interplay of physical, chemical, and biological processes within different environmental compartments such as water and soil. The compound's transformation is significantly influenced by the specific characteristics of the receiving environment.

Speciation of Copper Ions in Aqueous Environments

The environmental impact and bioavailability of copper are not dictated by its total concentration but by its chemical form, or speciation. otago.ac.nz In aqueous systems, copper released from this compound can exist in two primary oxidation states, Cu(I) and Cu(II), and can be distributed among various dissolved and particulate forms. uncw.edu

The free cupric ion (Cu²⁺) is generally considered the most bioavailable and reactive form. otago.ac.nzdcceew.gov.au However, in most natural waters, the concentration of free Cu²⁺ is significantly reduced due to complexation with a variety of inorganic and organic ligands. otago.ac.nz

Inorganic Speciation : In water, Cu²⁺ ions can form complexes with inorganic ligands such as hydroxide (B78521) (OH⁻), carbonate (CO₃²⁻), and bicarbonate (HCO₃⁻). researchgate.net The presence of carbonate ions from the parent compound can directly influence this equilibrium. The formation of these inorganic complexes is highly dependent on the pH and alkalinity of the water. dcceew.gov.au

Organic Speciation : A predominant fraction of dissolved copper in marine and estuarine environments is strongly complexed with organic ligands. otago.ac.nz These ligands, which include humic and fulvic acids as well as substances excreted by microorganisms, bind with copper, thereby reducing the concentration of the free ionic form. dcceew.gov.au

Particulate Association : Copper ions exhibit a strong tendency to adsorb onto suspended particles, including organic matter, clay, and sand. dcceew.gov.au This process effectively transfers copper from the dissolved phase to the particulate phase, influencing its transport and bioavailability.

The speciation of copper is dynamic and varies significantly with environmental conditions, as illustrated in the table below.

| Factor | Influence on Copper Speciation | Reference |

| pH | Affects the formation of hydroxide and carbonate complexes; lower pH generally increases the concentration of free Cu²⁺. uncw.eduresearchgate.net | |

| Organic Ligands | Strongly complex with Cu²⁺, reducing the concentration of the free ionic form. otago.ac.nz | |

| Alkalinity | High concentrations of carbonate and bicarbonate ions promote the formation of copper-carbonate complexes. researchgate.net | |

| Suspended Solids | Provide surfaces for adsorption, moving dissolved copper to the particulate phase. dcceew.gov.au |

Mobility and Transport Mechanisms in Soil and Water Systems

The movement of copper originating from this compound through soil and water is largely restricted by its strong affinity for solid phases.

In soil systems, the primary mechanisms controlling copper mobility are adsorption and precipitation.

Adsorption : Copper ions bind strongly to various soil components. The most significant of these are iron oxyhydroxides, clay minerals, and soil organic matter. crcleme.org.au This sorption process is a critical control on the transport of copper in the regolith. crcleme.org.au The strength of this binding means that copper mobility in soil is often very slow. mdpi.com

Precipitation : In soils with high carbonate content (calcareous soils), the mobility of copper is further limited by the precipitation of copper carbonate minerals. mdpi.com This effectively immobilizes the copper, preventing its transport to groundwater. mdpi.com

Studies using soil columns have shown that applied Cu²⁺ tends to concentrate in the upper layers of the soil, confirming its slow mobility. mdpi.com

In aquatic systems, the transport of copper is linked to the movement of suspended particles to which it is adsorbed. dcceew.gov.au Processes that cause these particles to settle out of the water column act to sequester copper in the sediment, making it less available. researchgate.net The mobility of copper in runoff during rainfall events is influenced by several factors, as detailed in the table below.

| Factor | Effect on Copper Transport in Runoff | Reference |

| Soil Type | Runoff from sandy loam soils showed higher copper-ion content compared to loam soils. researchgate.net | |

| Soil-Moisture Content | Increased initial soil moisture content led to a higher concentration of copper in the runoff. researchgate.net | |

| Rainfall Intensity | Higher rainfall intensity resulted in increased transport of copper with the runoff. researchgate.net |

Chemical Interactions with Environmental Biota (Non-Toxicological Studies)

Effects on Early Developmental Stages of Aquatic Life (e.g., Atlantic Salmon)

The ammonium component of this compound can have direct chemical interactions with aquatic organisms, leading to physiological and structural changes, particularly in sensitive early life stages. Studies on Atlantic salmon (Salmo salar) have documented such effects.

Exposure to elevated concentrations of ammonia (B1221849) can lead to histopathological changes in fish gill structure. dfo-mpo.gc.ca These changes include a thickening of the epithelial membrane and hyperplasia (an increase in the number of cells). dfo-mpo.gc.ca This structural disruption of the gills is a direct result of the chemical interaction between ammonia and the gill tissues, which can impair physiological functions. dfo-mpo.gc.caresearchgate.net For instance, such tissue damage has been observed in ammonia-treated Atlantic salmon parr. researchgate.net While these interactions are often studied in the context of toxicity, the underlying mechanism is a chemical alteration of biological structures.

Degradation Pathways of Carbonate and Ammonia Components

The carbonate and ammonia components of this compound undergo distinct degradation and transformation processes in the environment.

Ammonium carbonate itself is considered non-persistent in the environment. herts.ac.uk The ammonia component is a key participant in the global nitrogen cycle. In aquatic environments, its transformation follows two primary pathways depending on the availability of oxygen:

Nitrification (Aerobic Pathway) : In the presence of oxygen, ammonium (NH₄⁺) is biologically oxidized in a two-step process. First, ammonia-oxidizing bacteria and archaea convert ammonium to nitrite (B80452) (NO₂⁻). Subsequently, nitrite-oxidizing bacteria oxidize the nitrite to nitrate (B79036) (NO₃⁻). mdpi.com This is a fundamental process in the nitrogen cycle in aquatic systems. mdpi.com

Anaerobic Ammonium Oxidation (Anammox) : Under anoxic (oxygen-deficient) conditions, such as those found in certain groundwater and sediment environments, ammonium can be oxidized anaerobically. In the anammox reaction, ammonium (NH₄⁺) reacts with nitrite (NO₂⁻) to produce nitrogen gas (N₂). mdpi.comfrontiersin.org

The carbonate component (CO₃²⁻) is a common ion in natural waters and is integral to the carbonate buffer system, which regulates pH. Carbonate ions can also participate in and influence various chemical reactions. In the context of advanced oxidation processes used for water treatment, carbonate radicals (CO₃•⁻) can be formed. mdpi.comnih.gov These radicals can, in turn, react with and degrade various organic pollutants. mdpi.com The presence of carbonate ions can sometimes enhance the degradation of certain contaminants by compensating for the scavenging of other primary radicals. nih.gov

Theoretical and Computational Chemistry Approaches

Quantum Mechanical Calculations (e.g., Density Functional Theory)

Quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in studying the properties of copper(II) ammine complexes. DFT calculations provide a balance between accuracy and computational cost, making them suitable for investigating the intricate electronic interactions within these coordination compounds.

Elucidation of Electronic Structure and Coordination Environments

DFT has been employed to investigate the interactions of Cu(II) cations within a mixed ammonia-water ligand field. cuni.cz Such studies optimize the geometries of complexes like [Cu(NH3)m(H2O)n]2+ to determine the most stable configurations. cuni.czresearchgate.net For Cu(II) systems, four-coordinated complexes are typically found to be the most stable. cuni.czresearchgate.net

Key insights from these calculations include:

Bonding Characteristics: Analyses such as Morokuma interaction energy decomposition and Natural Population Analysis (NPA) help to explain the nature of the bonds between the central copper ion and the ligands. cuni.czresearchgate.net Studies show that the more polarizable ammonia (B1221849) molecules exhibit stronger donation effects than water, leading to stronger bonds with the copper center. researchgate.net This explains why ammonia preferentially occupies the first solvation shell in mixed ammine-aqua complexes. cuni.czresearchgate.net

Coordination Number: DFT calculations, validated by in-situ X-ray Absorption Spectroscopy (XAS) experiments, have been used to analyze the coordination sphere of Cu(II) as a function of temperature and partial pressures of water and ammonia. researchgate.net These studies confirm that the most common coordination number for Cu(II) in such environments is four. researchgate.net

Geometric and Electronic Properties: DFT can be used to determine the structural and geometrical properties of copper(II) complexes. nih.gov For instance, in studies of Cu(II) complexes with other ligands, DFT has been used to confirm four-coordinate geometries and analyze properties like the Jahn-Teller distortion, which removes the degeneracy of orbitals in the 3d⁹ Cu(II) ion. nih.gov

Modeling Reaction Mechanisms and Energy Landscapes

Computational modeling is crucial for mapping the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation energies. This provides a detailed picture of the reaction mechanism.

Reaction Pathways: DFT calculations can elucidate the step-by-step mechanism of complex formation and other reactions. For example, in related systems, DFT has been used to investigate the mechanism of carbonate formation from CO2 and amines, showing it can be a single-step, concerted reaction involving a transition state with synchronous bond formation. researchgate.netresearchgate.net Similar principles can be applied to understand the formation of carbonate complexes with copper-ammine species.

Activation Energy Barriers: By calculating the free energy profiles of proposed reaction routes, the most favorable pathway can be identified. For instance, in the copper-catalyzed synthesis of dimethyl carbonate, DFT was used to compare two potential reaction pathways, revealing that the insertion of CO into a methoxide species had a lower activation barrier and was therefore the dominant mechanism. mdpi.com In other copper-catalyzed reactions, DFT has been used to calculate activation free energy barriers for key steps like ring formation and aryl transfer, determining the order of events in the reaction sequence. beilstein-journals.org These approaches are fundamental to understanding the energy landscapes of reactions involving cupric ammonium (B1175870) carbonate.

Thermodynamic Modeling and Speciation Studies

Thermodynamic models are essential for predicting the behavior of cupric ammonium carbonate in aqueous solutions, particularly its solubility and the distribution of various copper species under different conditions such as pH, temperature, and ligand concentration.

Prediction of Copper Species Distribution in Ammonia-Carbonate Solutions

Thermodynamic modeling allows for the creation of speciation diagrams that show the relative concentrations of different copper complexes as a function of solution composition.

Eh-pH Diagrams: In the Cu-NH₃-H₂O system, numerous soluble species exist, including various copper ammine (Cu(NH₃)n²⁺) and hydroxide (B78521) complexes. researchgate.net Eh-pH (Pourbaix) diagrams are constructed from thermodynamic data to visualize the stability regions of these different species.

Influence of Solution Parameters: The solubility of copper and the distribution of its species are highly dependent on factors like pH and ammonia concentration. researchgate.net Thermodynamic calculations show that pH is a significant factor in maintaining copper in its soluble tetraammine form, Cu(NH₃)₄²⁺. researchgate.netfrontiersin.org In ammonium carbonate solutions, the optimal pH range for stable copper complex formation is reported to be between 8.3 and 10.8. frontiersin.org

Model-Based Predictions: Models have been developed for the broader CuO–CO₂–H₂O–NH₃ system to predict the conditions of phase formation and the composition of solutions in equilibrium with solid phases like malachite and azurite. researchgate.netresearchgate.net These models can rationalize the interactions between different components and predict how changes in ammonia or ammonium salt concentrations affect copper solubility. researchgate.net

Calculation of Equilibrium Constants and Dissociation Constants

The stability of the copper-ammine complexes that constitute this compound is quantified by formation constants (Kf) or, conversely, dissociation constants (Kd). A higher formation constant indicates a more stable complex.

Experimental and Calculated Values: These constants can be determined experimentally using methods like pH-metric titration and spectrophotometry and then used to refine thermodynamic models. u-szeged.hu The formation constants for Cu(NH₃)n²⁺ complexes are known to decrease with increasing temperature. researchgate.net The tetraamminecopper(II) complex, [Cu(NH₃)₄]²⁺, is particularly stable, with a large formation constant. chegg.comlibretexts.org

Below is a table of selected stability constants for copper(II)-ammine complexes.

| Complex Formation Reaction | Log K | Reference |

| Cu²⁺(aq) + 4NH₃(aq) ⇌ [Cu(NH₃)₄]²⁺(aq) | 13.1 | issr.edu.kh |

| [Cu(H₂O)₄]²⁺ + 4NH₃ ⇌ [Cu(NH₃)₄]²⁺ + 4H₂O | K_f = 2.1 x 10¹³ | libretexts.org |

| [Cu(NH₃)₄]²⁺ ⇌ Cu²⁺ + 4NH₃ | K_d = 1.0 x 10⁻¹² | doubtnut.com |

Note: The stability constant (K_f) is the inverse of the dissociation constant (K_d). Values can vary based on experimental conditions like temperature and ionic strength.

Kinetic Modeling of Chemical Processes

Kinetic modeling focuses on the rates and mechanisms of reactions, such as the dissolution (leaching) of copper minerals in ammonia-carbonate solutions. These models are crucial for optimizing industrial processes.

Reaction Rate Control: Studies on the dissolution of copper carbonate minerals like malachite in ammonia/ammonium carbonate solutions have found that the process is often controlled by diffusion through a product layer that forms on the surface of the mineral. selcuk.edu.tr Other studies suggest the process can be controlled by the surface chemical reaction itself. researchgate.net

Kinetic Models: The leaching kinetics are often analyzed using heterogeneous models that account for the solid-liquid interface. The intraparticle diffusion model has been successfully applied to describe the leaching of copper from porous materials, where the rate is influenced by the diffusion of the leaching solution through microcracks. mdpi.com

Activation Energy and Reaction Order: Kinetic experiments performed at different temperatures allow for the calculation of the activation energy (Ea) of the dissolution process, which provides insight into the rate-limiting step. The reaction order with respect to the concentrations of reactants like ammonia is also determined to formulate a rate law. researchgate.netmdpi.com

The following table summarizes kinetic parameters reported for copper leaching in ammoniacal systems from various studies.

| Copper Source | Leaching System | Rate-Controlling Step | Activation Energy (Ea) | Ref |

| Malachite Ore | Ammonia/Ammonium Carbonate | Interface transfer and diffusion | 15 kJ/mol | selcuk.edu.tr |

| Converter Slag | Ammonium Hydroxide | Intraparticle diffusion | 42.3 kJ/mol | mdpi.com |

| Complex Copper Ore | Ammonia | Surface reaction | 37.6 ± 1.9 kJ/mol | researchgate.net |

These computational and theoretical approaches provide a fundamental, molecule-level understanding of this compound, complementing experimental observations and guiding the development of applications in areas like hydrometallurgy.

Emerging Research Directions and Future Outlook

Design of Novel Coordination Complexes for Specific Applications

The foundational structure of cupric ammine complexes, where ammonia (B1221849) ligands coordinate to a copper(II) center, offers a versatile platform for designing novel coordination compounds with tailored properties. chemistry-chemists.comwikipedia.org Researchers are exploring the modification of this basic structure to create complexes for a wide range of specific applications.

One major area of research involves the strategic replacement or addition of ligands to the copper coordination sphere to influence the complex's electronic and steric properties. chemistry-chemists.com The ammonia (NH₃) ligand itself forms strong coordination bonds with cupric ions. researchgate.net By incorporating other N-donor ligands, such as pyridine (B92270) carboxamides or pyrazine (B50134) amides, scientists can construct new coordination polymers and metal-organic frameworks (MOFs). mdpi.com These materials are investigated for applications in gas adsorption, fluorescence, and catalysis. mdpi.com Similarly, the use of dicarboxylic acids as co-ligands can lead to the formation of polynuclear copper complexes with interesting structural motifs and potential biological activity. mdpi.com

The goal is to move beyond simple structures to create sophisticated supramolecular assemblies. For instance, research into copper complexes with 3,3′-thiodipropionic acid and N-donor ligands has led to the formation of helix-shaped chains through hydrogen bonding, demonstrating the intricate control achievable over the final architecture. mdpi.com Another study details the synthesis of a novel β-diketiminato copper complex that can be isolated as a copper(I)-ammonia adduct, highlighting the ability to stabilize different oxidation states of copper within a tailored ligand environment. researchgate.net These designed complexes are being investigated for their photoactive properties, with potential use in photodynamic cancer therapy, and as catalysts for a variety of organic transformations. mdpi.comnih.gov

The table below summarizes examples of ligand types being explored for the design of novel copper coordination complexes.

| Ligand Type | Example Ligands | Resulting Complex Type | Potential Applications |

| N-donor Heterocycles | Pyridine carboxamides, Pyrazine amides | Coordination Polymers, MOFs | Gas Adsorption, Catalysis, Fluorescence mdpi.com |

| Dicarboxylic Acids | 2,2′-thiodiacetic acid, 3,3′-dithiodipropionic acid | Polynuclear Complexes, MOFs | Biological Activity, Photoactive Agents mdpi.com |

| β-diketiminato Ligands | [iPr2NNF6] | Mononuclear Complexes | Electrocatalysis researchgate.netchemrxiv.org |

Advanced Catalytic Systems with Enhanced Efficiency and Selectivity

Copper's ability to cycle between different oxidation states (Cu⁰, Cu⁺, Cu²⁺) makes it a versatile and cost-effective metal for catalysis. nih.gov Research is actively pursuing the development of advanced catalytic systems based on copper-ammonia and related complexes to enhance reaction efficiency and selectivity in crucial chemical transformations.

A significant area of focus is in oxidation reactions. Novel copper complexes are being designed as robust electrocatalysts for ammonia oxidation, a key reaction for using ammonia as a sustainable fuel source. researchgate.netchemrxiv.org One such system, a β-diketiminato copper complex, operates at a moderate overpotential and demonstrates high stability and turnover frequency for oxidizing ammonia to dinitrogen. researchgate.netchemrxiv.org Mechanistic studies suggest that the reaction proceeds through a reactive copper(II)-amide intermediate formed by the deprotonation of a copper(II)-ammonia adduct. researchgate.netchemrxiv.org Furthermore, Ag-Cu nanoalloy catalysts have shown high performance for the selective catalytic oxidation of ammonia, where the alloy structure enhances the adsorption and activation of both ammonia and oxygen. acs.org

Copper-based catalysts are also pivotal in sustainable ammonia production, offering an alternative to the energy-intensive Haber-Bosch process. azom.com Researchers have developed a copper(II) oxide (CuO) catalyst that efficiently converts nitrate (B79036) to ammonia through an electrochemical process. azom.com The catalyst's high activity is attributed to its structural transformation into a Cu/Cu(OH)₂ structure during the reaction, which increases the number of active sites and facilitates electron transfer. azom.com

Beyond ammonia-related catalysis, copper complexes are being developed for CO₂ utilization. An organic-inorganic hybrid catalyst, consisting of quaternary ammonium (B1175870) salt groups anchored on CuO "flowers," has proven effective for the chemical fixation of CO₂ into cyclic carbonates. kaust.edu.sa This system demonstrates excellent activity under mild, solvent-free conditions, showcasing the synergy between the Lewis acidic CuO support and the active organic groups. kaust.edu.sa

The table below presents key performance metrics for selected advanced copper-based catalytic systems.

| Catalyst System | Reaction | Key Performance Metric(s) | Source(s) |

| β-diketiminato copper complex | Electrocatalytic Ammonia Oxidation | TOFmax = 940 h⁻¹ at η = 700 mV | researchgate.netchemrxiv.org |

| Spherical Copper(II) Oxide (CuO) | Electrochemical Nitrate to Ammonia Conversion | 15.53 mg h⁻¹ mgcat⁻¹ yield; 90.69% Faradaic efficiency | azom.com |

| Ag-Cu Nanoalloy | Selective Catalytic Oxidation of Ammonia | Enhanced low-temperature activity and N₂ selectivity | acs.org |

| TBAI@CuO Hybrid | CO₂ Fixation into Cyclic Carbonates | 95% conversion, 97% selectivity (styrene oxide) | kaust.edu.sa |

Sustainable Chemical Processes for Resource Utilization and Waste Valorization

Ammoniacal carbonate solutions, including cupric ammonium carbonate, are central to the development of sustainable hydrometallurgical processes for resource recovery and waste valorization. These aqueous systems offer an attractive alternative to harsh acid leaching, particularly for treating materials with high acid consumption. researchgate.net

A primary application is in the recovery of copper from various sources. The "ammonia-carbonate leach" process is effective for extracting copper from scrap metal, such as automobile generators and starters. 911metallurgist.com The chemistry involves the use of a this compound solution to oxidize metallic copper, forming a soluble cuprous ammonium carbonate complex. 911metallurgist.com This method is also applied to recover copper and zinc from the ash of incinerated municipal waste, presenting an economical and viable route to obtaining these metals from a waste stream. mdpi.com Research has shown that an ammonia-ammonium carbonate lixiviant is highly effective for this purpose. mdpi.com

Beyond scrap metal and ash, these leaching systems are used for treating industrial sludge and ores. A two-stage process using acid leaching followed by purification with an ammonia/ammonium carbonate medium has been developed to recover high-purity cupric oxide from copper-containing wastewater sludge. researchgate.net Similarly, the dissolution of copper from chalcopyrite ore in ammonia solutions is being investigated as a more sustainable alternative to acid sulfate (B86663) leaching. researchgate.net The efficiency of copper dissolution is highly dependent on factors like the concentration of free ammonia, temperature, and pH. researchgate.net

Another key area of waste valorization involves utilizing spent chemical streams. For example, spent ammonium carbonate generated during the manufacturing of CPC Blue dye can be used as a raw material to produce valuable metallic carbonates, such as copper carbonate and zinc carbonate. cpcb.nic.in This process transforms a hazardous waste into a commercial product, contributing to a circular economy. cpcb.nic.in Similarly, research has demonstrated the feasibility of upcycling cupric chloride waste solution from printed circuit board manufacturing to synthesize valuable antibacterial copper nanoparticles. mdpi.com

These examples highlight a clear trend towards integrating this compound and related copper-ammonia systems into sustainable chemical processes that minimize waste and maximize resource utilization.

Q & A

Q. What synthesis methods are suitable for preparing cupric ammonium carbonate in laboratory settings?

this compound can be synthesized by combining copper salts with ammonium carbonate under controlled conditions. For example, a methodology adapted from alkaline cupric citrate preparation involves dissolving cupric sulfate in water and mixing it with a solution containing ammonium carbonate and sodium citrate . The reaction should be monitored for pH (maintained at ~9–10) and temperature (25–30°C) to avoid decomposition. Precipitates are filtered, washed with deionized water, and dried under vacuum.

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Key methods include:

- FTIR Spectroscopy : To identify functional groups (e.g., carbonate ions at ~1400 cm⁻¹ and NH₄⁺ stretching at ~3100 cm⁻¹) .

- X-ray Diffraction (XRD) : For crystallographic verification against known standards.

- Elemental Analysis : Combustion analysis for C, H, N, and Cu content (accuracy within ±0.4% of theoretical values) .

- Thermogravimetric Analysis (TGA) : To study thermal decomposition behavior (e.g., CO₂ and NH₃ release profiles) .

Q. How can researchers mitigate decomposition during storage of this compound?

Store the compound in airtight containers with desiccants (e.g., silica gel) at 4°C. Avoid exposure to moisture, as hydrolysis can release NH₃ and CO₂, altering composition. Periodic purity checks via XRD or FTIR are recommended .

Advanced Research Questions

Q. How do ammonium ions influence the solubility and reactivity of cupric carbonate in aqueous systems?

Ammonium ions act as ligands, forming soluble complexes (e.g., [Cu(NH₃)₄]²⁺), which stabilize copper in solution. This prevents precipitation of Cu(OH)₂ in alkaline conditions, enabling homogeneous reactions. Researchers should monitor ionic strength and pH (8–10) to optimize complex formation, using UV-Vis spectroscopy to track ligand-metal interactions .

Q. What experimental approaches are effective for analyzing thermal decomposition pathways?

- TGA-DSC Coupling : Quantify mass loss and enthalpy changes during heating (e.g., CuCO₃·Cu(OH)₂ → CuO + CO₂ + H₂O at ~200–300°C) .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Identify gaseous byproducts (e.g., NH₃, CO₂) .

- In Situ XRD : Track phase transitions in real-time under controlled atmospheres.

Q. How can conflicting data on this compound’s stability in biological matrices be resolved?

Contradictions often arise from matrix effects (e.g., proteins or lipids interfering with copper quantification). Mitigation strategies include:

Q. What protocols ensure safe handling of this compound in synthetic workflows?

- Engineering Controls : Use fume hoods to prevent inhalation of NH₃ vapors .

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Emergency Protocols : Immediate rinsing with water for skin/eye contact and access to ammonium carbonate-specific antidotes (e.g., EDTA for copper toxicity) .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for this compound

| Parameter | Optimal Range | Monitoring Tool |

|---|---|---|

| pH | 9.0–10.0 | pH meter |

| Temperature | 25–30°C | Thermocouple |

| Drying Conditions | Vacuum, 40°C | TGA moisture analysis |

| Purity Threshold | ≥98% (elemental) | Combustion analysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.